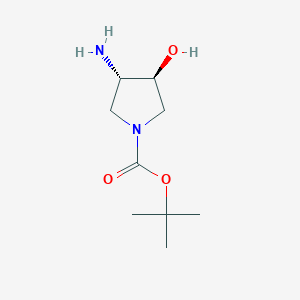

trans-3-Amino-1-Boc-4-hydroxypyrrolidine

Descripción general

Descripción

Trans-3-Amino-1-Boc-4-hydroxypyrrolidine (TBAHP) is an amino acid derivative that has recently been studied for its potential applications in medicinal chemistry and chemical biology. This compound is known to act as a chiral auxiliary in the synthesis of optically active compounds. It has also been used as a reagent in the determination of the absolute configuration of chiral compounds. In addition, TBAHP has been used in the development of peptide-based drugs, as well as in the investigation of the biological properties of peptides and proteins.

Aplicaciones Científicas De Investigación

Hydroxyproline-Based DNA Mimics

Research highlights the development of DNA analogues and mimics based on hydroxyproline and its derivatives, including trans-3-Amino-1-Boc-4-hydroxypyrrolidine. These compounds are designed to improve the physicochemical and biological properties of natural oligonucleotides. Hydroxyproline-based DNA mimics, such as HypNA-pPNAs and pHypNAs, demonstrate potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing their significance in genetic research and molecular diagnostics (Efimov & Chakhmakhcheva, 2006).

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, closely related to the structural motifs of this compound, have been critically reviewed for their toxicity. The review concludes that aminoxyl radicals possess very low toxicity and are not mutagenic. This finding is crucial for their application in biomedical fields, where low toxicity is a prerequisite for drug development and therapeutic uses (Sosnovsky, 1992).

Biomarkers in Tobacco and Cancer Research

The study on human urinary carcinogen metabolites, including those related to tobacco and cancer, points out the importance of chemical markers in diagnosing and researching cancer. While this compound itself is not directly mentioned, the methodologies and approaches in detecting and analyzing metabolites have parallels in handling complex organic compounds in biomedical research (Hecht, 2002).

Mimosine in Disease Treatment and Phytoremediation

Mimosine, a non-protein amino acid like this compound, showcases various biological activities such as anti-cancer and anti-inflammatory effects. The exploration of mimosine's roles in treatment and phytoremediation underscores the potential of amino acids and their derivatives in developing therapeutic agents and environmental solutions (Nguyen & Tawata, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)